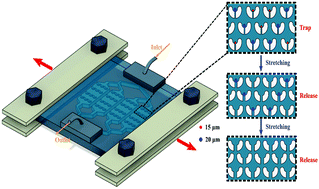On-demand deterministic release of particles and cells using stretchable microfluidics†
Nanoscale Horizons Pub Date: 2022-02-21 DOI: 10.1039/D1NH00679G
Abstract
Microfluidic technologies have been widely used for single-cell studies as they provide facile, cost-effective, and high-throughput evaluations of single cells with great accuracy. Capturing single cells has been investigated extensively using various microfluidic techniques. Furthermore, cell retrieval is crucial for the subsequent study of cells in applications such as drug screening. However, there are no robust methods for the facile release of the captured cells. Therefore, we developed a stretchable microfluidic cell trapper for easy on-demand release of cells in a deterministic manner. The stretchable microdevice consists of several U-shaped microstructures to capture single cells. The gap at the bottom edge of the microstructure broadens when the device is stretched along its width. By tuning the horizontal elongation of the device, ample space is provided to release particle/cell sizes of interest. The performance of the stretchable microdevice was evaluated using particles and cells. A deterministic release of particles was demonstrated using a mixture of 15 μm and 20 μm particles. The retrieval of the 15 μm particles and the 20 μm particles was achieved with elongation lengths of 1 mm and 5 mm, respectively. Two different cell lines, T47D breast cancer cells and J774A.1 macrophages, were employed to characterise the cell release capability of the device. The proposed stretchable micro cell trapper provided a deterministic recovery of the captured cells by adjusting the elongation length of the device. We believe that this stretchable microfluidic platform can provide an alternative method to facilely release trapped cells for subsequent evaluation.


Recommended Literature
- [1] A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins†
- [2] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [3] A novel stable hydrogen-rich SnH8 under high pressure
- [4] Bimolecular porous supramolecular networks deposited from solution on layered materials: graphite, boron nitride and molybdenum disulphide†
- [5] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy
- [6] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [7] Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation†
- [8] Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp.†
- [9] Inside front cover
- [10] Contents list

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 16284-60-9
-
CAS no.: 13194-69-9









